6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both fluorine and iodine substituents on a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine typically involves the introduction of fluorine and iodine atoms onto the pyrrolo[2,3-b]pyridine scaffold. One common method involves the reaction of a pyrrolo[2,3-b]pyridine derivative with fluorinating and iodinating agents under controlled conditions. For instance, the starting material can be reacted with a fluorinating agent such as Selectfluor and an iodinating agent like iodine monochloride in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-chloro-3H-pyrrolo[2,3-b]pyridine
- 6-Fluoro-3-bromo-3H-pyrrolo[2,3-b]pyridine
- 6-Fluoro-3-methyl-3H-pyrrolo[2,3-b]pyridine
Uniqueness
6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atom, in particular, can participate in unique substitution and coupling reactions that are not possible with other halogens .
Properties
Molecular Formula |
C7H4FIN2 |
---|---|
Molecular Weight |
262.02 g/mol |
IUPAC Name |
6-fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4FIN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3,5H |
InChI Key |
AMABTHMUENSDBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(C=N2)I)F |
Origin of Product |
United States |
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